molecular formula C16H14N2O B270328 (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

(6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B270328
M. Wt: 250.29 g/mol
InChI Key: PJFRTPRSDWWRNQ-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Curcumin and is derived from the turmeric plant. Curcumin has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Curcumin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been used to treat several diseases, including arthritis, cancer, and Alzheimer's disease. Additionally, curcumin has been used as a food additive due to its antioxidant properties. The compound has also been used in cosmetics due to its anti-inflammatory and skin-lightening properties.

Mechanism of Action

The mechanism of action of (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is complex and not fully understood. The compound has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, curcumin has been shown to activate several transcription factors involved in the regulation of inflammation, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
Curcumin has been shown to possess several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, curcumin has been shown to activate several transcription factors involved in the regulation of inflammation, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Curcumin has also been shown to possess antioxidant properties, which protect cells from oxidative damage. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation. Additionally, curcumin has been shown to possess anticancer properties. The compound has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments. The compound is readily available and relatively inexpensive. Additionally, curcumin has been extensively studied, and there is a wealth of information available regarding its properties and mechanisms of action. However, there are also several limitations to using curcumin in lab experiments. The compound has poor solubility in water, which can make it difficult to work with. Additionally, curcumin has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one. One area of research is the development of more effective formulations of curcumin. Researchers are exploring ways to improve the solubility and bioavailability of curcumin to increase its effectiveness in vivo. Additionally, researchers are exploring the potential applications of curcumin in other fields, including agriculture and environmental science. Finally, researchers are exploring the potential of curcumin as a therapeutic agent for other diseases, including diabetes and cardiovascular disease.
Conclusion:
(6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, or curcumin, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound possesses anti-inflammatory, antioxidant, and anticancer properties and has been used to treat several diseases, including arthritis, cancer, and Alzheimer's disease. While there are several advantages to using curcumin in lab experiments, there are also several limitations, including poor solubility and low bioavailability. Future research is needed to develop more effective formulations of curcumin and explore its potential applications in other fields.

Synthesis Methods

The synthesis of (6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a multi-step process that involves the extraction of curcumin from turmeric and further purification. The most common method of synthesizing curcumin involves the isolation of the compound from the turmeric plant using solvents such as ethanol or acetone. The isolated curcumin is then purified using column chromatography or recrystallization.

properties

Product Name

(6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(6E)-4-methyl-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C16H14N2O/c1-12-7-8-16(19)14(11-12)15-9-10-17-18(15)13-5-3-2-4-6-13/h2-11,17H,1H3/b15-14+

InChI Key

PJFRTPRSDWWRNQ-CCEZHUSRSA-N

Isomeric SMILES

CC1=C/C(=C\2/C=CNN2C3=CC=CC=C3)/C(=O)C=C1

SMILES

CC1=CC(=C2C=CNN2C3=CC=CC=C3)C(=O)C=C1

Canonical SMILES

CC1=CC(=C2C=CNN2C3=CC=CC=C3)C(=O)C=C1

Origin of Product

United States

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